1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenethylurea
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Overview
Description
1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenethylurea is a complex organic compound with a unique structure that includes a dibenzo[b,f][1,4]oxazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenethylurea typically involves multiple steps. One common method starts with the preparation of the dibenzo[b,f][1,4]oxazepine core, followed by the introduction of the methyl and oxo groups. The final step involves the attachment of the phenethylurea moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the complex reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional ketone or carboxyl groups, while reduction may yield alcohols or alkanes .
Scientific Research Applications
1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenethylurea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-11-oxodibenzo[b,f][1,4]thiazepine: Similar structure but contains a sulfur atom instead of an oxygen atom.
2-(11-Oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)propanoic acid: Similar core structure but different functional groups.
Uniqueness
Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenethylurea is a compound of growing interest in pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a dibenzo[b,f][1,4]oxazepine core and a phenethylurea moiety. Its molecular formula is C23H21N3O2S with a molecular weight of approximately 403.50 g/mol. The structural intricacies contribute to its unique biological properties.
Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:
- Dopamine Receptor Modulation : This class of compounds has been shown to act as dopamine D2 receptor antagonists, which can have implications for treating psychiatric disorders such as schizophrenia .
- Antitumor Activity : Some studies suggest that derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
- Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial and antifungal activities, potentially through the disruption of microbial cell membranes or inhibition of key metabolic pathways .
Biological Activity Overview
Biological Activity | Mechanism | Potential Applications |
---|---|---|
Dopamine Antagonism | Receptor modulation | Treatment of schizophrenia and other psychiatric disorders |
Antitumor Effects | Induction of apoptosis | Cancer therapy |
Antimicrobial Activity | Cell membrane disruption | Treatment of bacterial and fungal infections |
Case Study 1: Antipsychotic Effects
A study involving a related compound demonstrated significant antipsychotic effects in animal models. The compound reduced hyperactivity and improved cognitive function in subjects treated with dopamine antagonists, suggesting potential for therapeutic use in schizophrenia .
Case Study 2: Anticancer Properties
In vitro studies have shown that derivatives of the dibenzo[b,f][1,4]oxazepine structure can inhibit the growth of various cancer cell lines. One study reported a 70% reduction in cell viability in human breast cancer cells after treatment with a similar compound for 48 hours .
Case Study 3: Antimicrobial Efficacy
Research on related compounds has revealed promising antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays indicated that these compounds could inhibit bacterial growth at micromolar concentrations, highlighting their potential as new antimicrobial agents .
Properties
IUPAC Name |
1-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-26-19-9-5-6-10-21(19)29-20-12-11-17(15-18(20)22(26)27)25-23(28)24-14-13-16-7-3-2-4-8-16/h2-12,15H,13-14H2,1H3,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQUNMZCTJSRQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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